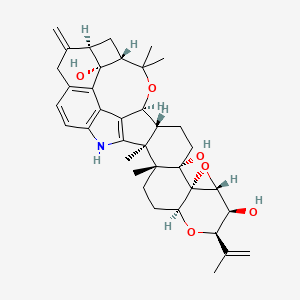

Penitrem E

Description

Structure

3D Structure

Properties

CAS No. |

78213-66-8 |

|---|---|

Molecular Formula |

C37H45NO6 |

Molecular Weight |

599.8 g/mol |

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9,28-triol |

InChI |

InChI=1S/C37H45NO6/c1-16(2)28-27(39)31-37(44-31)23(42-28)11-12-33(6)34(7)19(10-13-35(33,37)40)29-25-24-21(38-30(25)34)9-8-18-14-17(3)20-15-22(32(4,5)43-29)36(20,41)26(18)24/h8-9,19-20,22-23,27-29,31,38-41H,1,3,10-15H2,2,4-7H3/t19-,20+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 |

InChI Key |

LTCFBVUSILPMGG-BRSLXYMHSA-N |

SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C(CC9=C)C=CC(=C71)N6)O)(C)C)C)O)C)O |

Synonyms |

penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |

Origin of Product |

United States |

Fungal Origin and Biosynthesis of Penitrem E

Producer Fungi and Associated Species

The production of penitrem mycotoxins, including Penitrem E, is predominantly associated with species belonging to the genus Penicillium. nih.govmdpi.com While several species have been identified as producers, some are more prolific and well-studied than others.

Penicillium crustosum

Penicillium crustosum is widely recognized as the principal producer of penitrem mycotoxins, including this compound. nih.govresearchgate.netasm.orgwikipedia.org This species is a common blue-green mold that can be found in a variety of environments and is known for causing food spoilage, particularly on protein-rich foods like meats and cheeses. wikipedia.org Numerous studies have isolated and identified this compound from cultures of P. crustosum. researchgate.netasm.orgnih.gov This fungus is known to produce a range of penitrems, from A to G, with penitrem A being the most abundant and tremorgenic. wikipedia.orgresearchgate.net The concurrent production of roquefortine C by P. crustosum has also been reported, highlighting a shared metabolic capability within this species. wikipedia.orgnih.govnih.gov

Penicillium rubens Biourge

While primarily known for its production of the antibiotic penicillin, Penicillium rubens has also been associated with the production of other secondary metabolites. wikipedia.orgscienceopen.comnih.gov Although direct production of this compound by P. rubens is not as extensively documented as in P. crustosum, the species is known to produce roquefortine C, a key compound related to the biosynthesis of penitrems. wikipedia.org The presence of the genetic machinery for roquefortine C synthesis suggests a potential, though perhaps less common, capability for producing other related indole-diterpenoids under specific conditions.

Other Penicillium Species

Besides P. crustosum, other species within the genus Penicillium have been identified as producers of penitrem-related compounds. slu.se For instance, Penicillium janczewskii has been used in studies to demonstrate the biosynthetic incorporation of precursors into penitrems. rsc.org The broader genus Penicillium encompasses over 300 species, and it is plausible that other species within this diverse genus also possess the genetic capacity to synthesize penitrems. wikipedia.org Research into the secondary metabolite profiles of various Penicillium species continues to uncover new producers and novel indole-diterpenoid structures.

Biosynthetic Pathways and Gene Clusters

The biosynthesis of this compound and other indole-diterpenes is a complex process governed by a dedicated set of genes organized in biosynthetic gene clusters (BGCs). These clusters contain the genetic blueprints for the enzymes that catalyze the step-by-step assembly of the final molecule from simpler precursors.

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster responsible for penitrem production has been identified and characterized in Penicillium crustosum. nih.govmdpi.com These clusters typically contain a core set of genes that are conserved across different indole-diterpene-producing fungi, which are responsible for the synthesis of the common intermediate, paspaline (B1678556). nih.govmdpi.com The diversity of the final indole-diterpene products arises from the presence of additional genes within the cluster that encode for tailoring enzymes such as cytochrome P450 monooxygenases, FAD-dependent monooxygenases, and prenyltransferases. nih.gov These enzymes catalyze various specific oxidations and prenylations that decorate the core paspaline structure. nih.gov Targeted deletion of key genes within the penitrem gene cluster in P. crustosum has been shown to abolish the production of penitrems, confirming the direct role of these gene clusters in their biosynthesis. nih.gov

Role of Specific Precursors (e.g., roquefortine C, paspaline, emindole SB)

The biosynthesis of this compound proceeds through a series of key intermediate compounds:

Paspaline : This hexacyclic indole-diterpene is a crucial and early intermediate in the biosynthesis of a wide range of paspaline-derived indole-diterpenes, including the penitrems. nih.govnih.govresearchgate.netrsc.org The biosynthetic pathway to all penitrems diverges from the formation of paspaline. nih.gov The core genes found in the penitrem gene cluster are responsible for the synthesis of this foundational molecule. mdpi.com

Roquefortine C : This mycotoxin is often produced concurrently with penitrems by P. crustosum. nih.govnih.govnih.gov While not a direct precursor on the main indole-diterpene pathway to this compound, its co-production suggests a linked or co-regulated metabolic network. nih.govresearchgate.netwikipedia.org The biosynthesis of roquefortine C involves a different pathway that starts from the amino acids L-tryptophan and L-histidine. mdpi.com

Emindole SB : This compound is an earlier intermediate in the biosynthesis of paspaline. nih.govrsc.org The formation of emindole SB represents a key branching point in the synthesis of various indole-diterpenes. nih.gov It is formed through the cyclization of a geranylgeranylated indole (B1671886) precursor. rsc.org Further enzymatic modifications of emindole SB lead to the formation of paspaline, which is then further elaborated to produce the diverse array of penitrem structures. rsc.org

Enzymatic Steps in Indole Diterpene Synthesis

The biosynthesis of penitrems, including this compound, is governed by a cluster of genes, often referred to as the PEN cluster in P. crustosum. nih.govnih.gov The synthesis of these complex molecules begins with the formation of a foundational indole-diterpene intermediate, paspaline. nih.gov This initial phase requires the coordinated action of at least four core enzymes encoded by genes homologous to paxG, paxM, paxB, and paxC from the well-studied paxilline (B40905) biosynthetic pathway. nih.gov

The subsequent and more intricate stages of penitrem biosynthesis involve a series of oxidative cyclizations and rearrangements, which are primarily catalyzed by a variety of cytochrome P450 monooxygenases and FAD-dependent monooxygenases. nih.govnih.gov These enzymes introduce molecular oxygen into the indole-diterpene core, leading to the formation of new rings and functional groups that characterize the various penitrem analogs. nih.govnih.gov While the precise, step-by-step enzymatic sequence leading to this compound has not been fully elucidated, it is understood that the structural diversity within the penitrem family arises from the varied and specific actions of these oxidative enzymes. nih.gov For instance, the formation of the complex, multi-ring system of this compound from its precursors involves intricate ring expansions and cyclizations orchestrated by these enzymes. nih.gov The process highlights a metabolic grid where intermediates can be channeled through different oxidative pathways, leading to the concurrent production of various penitrems, including this compound. nih.gov

Environmental and Cultural Factors Influencing this compound Production in Research Settings

The production of this compound by P. crustosum in laboratory settings is profoundly influenced by a range of environmental and cultural conditions. These factors can significantly impact both the growth of the fungus and the expression of the genes involved in the penitrem biosynthetic pathway.

Impact of Growth Media Composition and Nutrient Availability (Carbon and Nitrogen Sources)

The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a critical role in the biosynthesis of this compound. Among various media tested, Czapek-Dox agar (B569324) (CDA) has been found to be one of the most favorable for penitrem production. nih.gov

Carbon Source: Glucose has been identified as a highly effective carbon source for penitrem biosynthesis. nih.gov The concentration of glucose in the medium has a direct impact on the yield of penitrems, including this compound. An increase in glucose concentration from 5 g/L to 50 g/L has been shown to enhance penitrem production. However, higher concentrations (e.g., 250 g/L) can have an inhibitory effect, leading to significantly lower yields of both Penitrem A and E. nih.gov

Table 1: Effect of Glucose Concentration on this compound Production

| Glucose Concentration (g/L) | This compound Production (mg/g dry mass after 21 days) |

|---|---|

| 5 | Low |

| 50 | Optimal |

| 250 | 0.01 |

Data derived from studies on Penicillium crustosum. nih.gov

Nitrogen Source: The type of nitrogen source available to the fungus also modulates penitrem production. Organic nitrogen sources, particularly amino acids, have been found to significantly increase biosynthesis compared to inorganic sources. nih.gov Among the various amino acids tested, glutamate (B1630785) was identified as the most favorable for enhancing the production of the entire penitrem family. nih.gov

Table 2: Influence of Nitrogen Source on Penitrem Production

| Nitrogen Source | Effect on Penitrem Biosynthesis |

|---|---|

| Inorganic Salts (Ammonium and Nitrate) | Baseline Production |

| Urea | Significant Increase |

| Tryptophan | Significant Increase |

| Glutamate | Most Favorable for Production |

Data derived from studies on Penicillium crustosum. nih.gov

Influence of Incubation Conditions (Temperature, pH, Water Activity, Light)

The physical parameters of incubation are crucial for optimizing this compound production.

Temperature: P. crustosum can produce penitrems over a temperature range of 10°C to 30°C, with no production observed at 34°C. nih.gov The optimal temperature for the production of Penitrem A, a closely related compound, was found to be 22°C. nih.gov

pH: The pH of the growth medium also affects penitrem biosynthesis. A neutral pH of 6 has been found to be optimal for the production of Penitrem A. nih.gov Acidic conditions (pH 3) were shown to be detrimental to biosynthesis, while a basic pH of 9 resulted in a slight reduction in production after three weeks of incubation. nih.gov

Water Activity (aw): Water activity is a critical factor influencing fungal growth and mycotoxin production. The highest levels of penitrem production have been observed at a water activity of 0.992. nih.gov

Light: Exposure to light can also influence mycotoxin production. Studies have shown that incubation in the dark is favorable for penitrem biosynthesis. nih.gov

Table 3: Optimal Incubation Conditions for Penitrem Production

| Parameter | Optimal Condition |

|---|---|

| Temperature | 22°C |

| pH | 6.0 |

| Water Activity (aw) | 0.992 |

| Light | Dark |

Data derived from studies on Penicillium crustosum. nih.gov

Modulation by Oxidative and Salt Stress

Stress factors can significantly modulate the secondary metabolism of fungi, including the production of mycotoxins like this compound.

Oxidative Stress: The induction of oxidative stress, for example through the addition of copper sulfate (B86663) (CuSO4) to the growth medium, has been shown to remarkably stimulate the biosynthesis of all penitrems. nih.gov

Salt Stress: In contrast, salt stress induced by elevated concentrations of sodium chloride (NaCl) has an inhibitory effect on penitrem biosynthesis. nih.gov While low levels of NaCl (5 g/L and 10 g/L) did not significantly impact the production of Penitrem A, higher concentrations led to a reduction in the biosynthesis of most penitrems, with only Penitrem A and this compound being formed in relevant amounts. nih.gov

Substrate-Specific Production Profiles (e.g., Rice, Barley, Cheese Model Medium)

The substrate on which P. crustosum grows has a profound impact on the profile and quantity of penitrems produced. When grown on rice, isolates of P. crustosum have been found to produce levels of thomitrem A and E (structurally related mycotoxins) that are comparable to that of Penitrem A. researchgate.net On barley, the production of thomitrems was lower. researchgate.net Notably, a cheese model medium has been shown to elicit exceptionally high production of all members of the penitrem family, highlighting the suitability of cheese as a substrate for penitrem biosynthesis. nih.gov

Molecular and Cellular Mechanisms of Penitrem E Activity

Interactions with Neurotransmitter Systems

Penitrem E, a member of the tremorgenic mycotoxin family, exerts its neurotoxic effects primarily by interfering with the delicate balance of inhibitory and excitatory neurotransmission within the central nervous system. Its molecular activity targets key components of both the GABAergic and glutamatergic systems, leading to profound alterations in synaptic function. Research, primarily utilizing its close analogue Penitrem A, has elucidated several specific mechanisms of action at the molecular and cellular levels.

Effects on GABAergic Neurotransmission

Penitrem A has been shown to significantly interfere with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. researchgate.net Its actions are complex and appear to be specific to different brain regions. nih.gov

The interaction of Penitrem A with the GABA(A) receptor, a ligand-gated chloride ion channel, is not uniform throughout the brain. nih.gov In the forebrain of rats, Penitrem A acts as a positive modulator of GABA(A) receptor function. nih.gov This is evidenced by its ability to cause a concentration-dependent increase in the binding of [³H]flunitrazepam and [³H]muscimol, which are ligands for the benzodiazepine (B76468) and GABA binding sites on the receptor, respectively. nih.gov

Conversely, in cerebellar membrane preparations, Penitrem A exhibits a different pharmacological profile, acting as an allosteric inhibitor. nih.gov It inhibits the binding of the GABA(A)-receptor ligand [³H]TBOB by interacting with a site sensitive to bicuculline, a competitive antagonist of the GABA(A) receptor. nih.gov This suggests that in the cerebellum, Penitrem A may act similarly to a convulsant by inhibiting GABAergic neurotransmission. nih.gov

Inhibition of [³H]TBOB Binding by Penitrem A

| Brain Region | IC₅₀ (μM) |

|---|---|

| Forebrain | 11 |

| Cerebellum | 9 |

Data showing the half-maximal inhibitory concentration (IC₅₀) values for Penitrem A on the binding of the GABA(A) receptor ligand [³H]TBOB in different rat brain regions. nih.gov

In addition to modulating receptor function, Penitrem A impairs the clearance of GABA from the synaptic cleft. It has been shown to inhibit the high-affinity uptake of GABA into cerebellar synaptosomes. nih.gov By blocking the GABA transporters (GATs), Penitrem A can lead to an increased extracellular concentration of GABA, which can further alter GABAergic signaling. nih.govwikipedia.org

Effects on Glutamatergic and Aspartatergic Systems

Penitrem A also significantly impacts the primary excitatory neurotransmitter systems in the brain, namely those utilizing glutamate (B1630785) and aspartate. nih.gov

Studies using cerebrocortical synaptosomes from rats have demonstrated that Penitrem A dramatically increases the spontaneous, non-stimulated release of several endogenous amino acid neurotransmitters. nih.gov Following in vivo administration of Penitrem A, there was a marked increase in the basal release of GABA, glutamate, and aspartate from the isolated nerve terminals. nih.gov The effect was most pronounced for GABA, followed by aspartate and glutamate. nih.gov A similar, though less potent, effect was observed in synaptosomes prepared from the corpus striatum of sheep. nih.gov

Effect of Penitrem A on Spontaneous Neurotransmitter Release from Rat Cerebrocortical Synaptosomes

| Neurotransmitter | Increase in Spontaneous Release (%) |

|---|---|

| GABA | 455% |

| Aspartate | 277% |

| Glutamate | 213% |

Percentage increase in the spontaneous release of endogenous neurotransmitters from rat cerebrocortical synaptosomes following in vivo administration of Penitrem A. nih.gov

Similar to its effect on the GABA system, Penitrem A also interferes with the reuptake of glutamate. The toxin was found to inhibit the high-affinity uptake of glutamate into cerebellar synaptosomes, albeit with a lower potency than its inhibition of GABA uptake. nih.gov This action would contribute to an elevated extracellular concentration of glutamate, potentially leading to excitotoxicity. nih.govnih.govnih.gov

Inhibition of Neurotransmitter Uptake by Penitrem A in Cerebellar Synaptosomes

| Neurotransmitter | IC₅₀ (μM) |

|---|---|

| GABA | 20 |

| Glutamate | 47 |

Data showing the half-maximal inhibitory concentration (IC₅₀) values for Penitrem A on the high-affinity uptake of GABA and glutamate into rat cerebellar synaptosomes. nih.gov

Modulation of Ion Channels

Penitrem A is a potent and selective antagonist of high-conductance calcium-activated potassium channels, also known as BK or KCa1.1 channels. nih.govresearchgate.net These channels are crucial in regulating neuronal excitability and smooth muscle tone by influencing the cell membrane's repolarization phase after an action potential. The inhibitory effect of Penitrem A is concentration-dependent and influenced by the subunit composition of the BK channel.

The sensitivity of BK channels to Penitrem A is significantly affected by the presence of the regulatory β1 subunit. Channels composed solely of the pore-forming α subunit are approximately ten times more sensitive to inhibition by Penitrem A than channels that also include the β1 subunit. nih.gov

| BK Channel Subunit Composition | IC₅₀ Value (nM) |

|---|---|

| α subunit only | 6.4 |

| α + β1 subunits | 64.4 |

Data sourced from studies on Penitrem A. nih.govresearchgate.net

The mechanism of inhibition allows Penitrem A to block the channel from both the intracellular and extracellular sides of the cell membrane, a property that distinguishes it from other BK channel blockers like iberiotoxin, which only acts from the extracellular side. nih.gov In silico modeling studies suggest that Penitrem A may exert its inhibitory effect by targeting the calcium-sensing domains of the BK channel, specifically the aspartic acid residues within the "calcium bowl" and other calcium-binding sites. nih.gov This interaction would prevent the conformational changes necessary for channel opening in response to increased intracellular calcium.

Cellular Responses and Signaling Pathways

Penitrem A has been shown to induce the production of reactive oxygen species (ROS) in various cell types, including neuronal cells and human neutrophils. nih.govnih.gov This elevation in ROS can lead to oxidative stress, a condition where the cellular antioxidant defense mechanisms are overwhelmed, resulting in damage to lipids, proteins, and DNA.

In cultured rat cerebellar granule neurons, Penitrem A causes a concentration-dependent increase in ROS production. nih.gov A similar effect is observed in human neutrophils, where Penitrem A significantly increases ROS production at concentrations as low as 0.25 μM. nih.gov

| Penitrem A Concentration (µM) | Effect on ROS Production in Human Neutrophils |

|---|---|

| 0.25 | ~40% increase over basal levels |

| 3.8 | EC₅₀ (concentration for half-maximal effect) |

| 12.5 | ~330% increase over basal levels (maximal increase) |

Data sourced from studies on Penitrem A. nih.gov

The generation of ROS appears to be a critical component of penitrem-induced toxicity, as co-incubation with the antioxidant vitamin E significantly reduces cell death in cerebellar granule neurons. nih.gov The increase in ROS production is also linked to the activation of several Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov

The neurotoxic effects of Penitrem A are closely linked to a disruption of intracellular calcium (Ca²⁺) homeostasis. nih.gov Maintaining a low resting concentration of intracellular Ca²⁺ is vital for normal neuronal function, and sustained elevations can trigger cytotoxic pathways. The inhibition of BK channels by penitrems is a primary mechanism that can lead to such disruption. By blocking the potassium efflux that normally repolarizes the cell, the membrane remains depolarized for a longer period. This sustained depolarization can activate voltage-gated calcium channels, leading to an excessive influx of Ca²⁺ into the neuron.

Evidence for the critical role of calcium dysregulation in penitrem toxicity comes from studies where chelating intracellular Ca²⁺ provides protection against cell death. The co-incubation of Penitrem A-exposed cerebellar granule neurons with BAPTA-AM, an intracellular Ca²⁺ chelator, significantly reduces neuronal death, indicating that the toxic effects are at least partially mediated by an overload of intracellular calcium. nih.govresearchgate.net

The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK family, is implicated in the cellular response to stress and can play a pivotal role in initiating apoptosis. Research indicates that the JNK pathway is activated in response to Penitrem A and contributes to its neurotoxicity. nih.gov The activation of this pathway is likely a downstream consequence of the initial events of BK channel inhibition and ROS production. Oxidative stress is a known activator of the JNK pathway. mdpi.com

The importance of this pathway in penitrem-induced cell death is demonstrated by the protective effects of specific JNK inhibitors. When cerebellar granule neurons are co-incubated with Penitrem A and SP600125, a JNK inhibitor, cell death is significantly reduced. nih.govresearchgate.net This suggests that the activation of JNK is a critical step in the signaling cascade leading to apoptosis in these neurons following exposure to the toxin.

Penitrem A exerts a direct toxic effect on the survival of central nervous system neurons. In vitro studies using primary cultures of rat cerebellar granule neurons have shown that Penitrem A causes a time- and concentration-dependent reduction in cell viability. nih.gov This neurotoxicity is consistent with the pathological findings in animal models of penitrem-induced intoxication, which show cerebellar damage, including the degeneration of Purkinje cells and effects on granule neurons. nih.gov

The mechanism of cell death induced by Penitrem A in cerebellar granule neurons involves apoptosis, or programmed cell death. nih.gov This is supported by the fact that the cell death can be mitigated by interventions that target key apoptotic signaling molecules. For instance, in addition to antioxidants and JNK inhibitors, the cell death is also reduced by cyclosporine A, an agent that can inhibit the mitochondrial permeability transition pore, a key event in some apoptotic pathways. nih.gov While direct studies on penitrem-induced caspase activation are limited, general models of apoptosis in cerebellar granule neurons point towards the involvement of an intrinsic, mitochondrial-mediated pathway that activates initiator caspase-9 and executioner caspase-3. nih.govox.ac.uk This provides a likely framework for the final stages of Penitrem A-induced neuronal apoptosis.

Antiproliferative, Antimigratory, and Anti-Invasive Activities (In Vitro Studies)

This compound, an indole (B1671886) diterpene alkaloid mycotoxin, has demonstrated notable biological activities in preclinical in vitro models, particularly concerning its effects on cancer cells. Research has focused on its ability to inhibit cell proliferation, migration, and invasion, key hallmarks of cancer progression.

Studies have shown that this compound and its analogs exhibit antiproliferative, antimigratory, and anti-invasive properties against various human cancer cell lines. nih.gov The human breast cancer cell lines MCF-7 and MDA-MB-231 have been central to this research. nih.gov In these cell lines, penitrem compounds have been shown to inhibit cell growth in a dose-dependent manner. nih.gov

The antiproliferative effects are not limited to breast cancer. For instance, penitrem B, a closely related analog, has shown growth inhibition in a screen of 60 human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov This suggests a broad potential for this class of compounds in oncology research.

The following table summarizes the in vitro antiproliferative activity of this compound and its analogs against various human cancer cell lines.

| Cell Line | Cancer Type | Compound(s) | Observed Effect |

| MCF-7 | Breast Adenocarcinoma | Penitrems A, B, D, E, F | Antiproliferative, Antimigratory, Anti-invasive nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Penitrems A, B, D, E, F | Antiproliferative, Antimigratory, Anti-invasive nih.gov |

| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified |

| CCF-STTG1 | Astrocytoma | Not specified | Not specified |

Data for HepG2 and CCF-STTG1 with this compound specifically was not available in the provided search results.

The molecular structure of penitrem compounds plays a crucial role in their biological activity. Structure-activity relationship (SAR) studies aim to identify the specific chemical features responsible for their antiproliferative effects.

A pharmacophore model has been generated to explain the structural requirements for the antiproliferative activity of penitrems against MCF-7 breast cancer cells. nih.gov This model helps in understanding how different parts of the molecule interact with biological targets to inhibit cancer cell growth. The structurally less complex biosynthetic precursors to penitrems, such as paspaline (B1678556) and emindole SB, have also shown comparable antiproliferative and antimigratory activities, suggesting they represent the minimal structural requirements for the bioactivity of this class of compounds. nih.gov

Comparative Biological Activities Across Penitrem Analogues

The penitrem family consists of several structurally related compounds, each with potentially different biological potencies and activities.

Penitrems are well-known for their tremorgenic effects, which are a result of their action on the central nervous system. nih.govresearchgate.net Penitrem A is considered the most abundant and potent tremorgenic compound among the penitrems. nih.govresearchgate.net While this compound is also tremorgenic, it is reported to have about one-third of the activity of penitrem A in mice. researchgate.net

Comparative studies have indicated that other penitrem analogs generally have lower toxic potentials than penitrem A, making penitrem A the primary tremorgenic compound in contaminated food and feed. researchgate.netresearchgate.net The tremorgenic activity is linked to the blockade of high-conductance Ca2+-activated potassium (BK) channels and impairment of GABAergic neurotransmission in the cerebellum. researchgate.net

In addition to their effects on mammalian cells, penitrems also exhibit significant insecticidal activity. nih.govresearchgate.net Penitrems A, B, C, D, and F have demonstrated convulsive and insecticidal effects against the hemipteran Oncopeltus fasciatus and the dipteran Ceratitis capitata. nih.govresearchgate.net

Structure-activity relationship studies in the context of insecticidal activity have revealed important insights. The presence of a chlorine atom in the penitrem structure appears to be important for acute mortality in insects. mdpi.com The epoxy functional group is thought to contribute to delayed toxicity. mdpi.com Chlorinated penitrems, such as A, C, and F, have shown the highest insecticidal and acute toxicities. mdpi.comnih.gov In contrast, penitrem G and paspaline, which lack these features, did not show insecticidal activity. nih.gov The presence of a hydroxyl group at a specific position, as in the inactive penitrem G, may suppress insecticidal activity. researchgate.net

The following table summarizes the comparative insecticidal activity of Penitrem analogues.

| Compound | Insecticidal Activity | Key Structural Feature |

| Penitrem A | High | Chlorinated, Epoxy group |

| Penitrem B | Moderate | |

| Penitrem C | High | Chlorinated |

| Penitrem D | Low | |

| Penitrem F | High | Chlorinated, Epoxy group |

| Penitrem G | Inactive | Hydroxyl group |

| Paspaline | Inactive | Lacks key functional groups |

Analogues, Derivatives, and Structure Activity Relationship Studies of Penitrem E

Natural Analogues of Penitrem E (e.g., Penitrems A, B, C, D, F, G)

The penitrem family of mycotoxins, primarily produced by fungi of the Penicillium genus, showcases remarkable structural diversity. researchgate.net This diversity arises from variations in the functional groups attached to a common molecular skeleton. nih.gov Key analogues include Penitrems A, B, C, D, F, and G, each distinguished by specific structural modifications that influence their biological profiles.

The primary structural differences among the common penitrem analogues involve chlorination at the C-6 position of the indole (B1671886) ring, the presence or absence of hydroxyl groups at various positions, and the state of the C-23 to C-24 bond within the tetrahydropyran (B127337) ring, which can exist as either a double bond or an epoxide. nih.gov

For instance, Penitrem A, the most abundant and potent of the series, is characterized by a chlorine atom at C-6 and an epoxide at the C-23/C-24 position. researchgate.net this compound is the dechloro analogue of Penitrem A, meaning it lacks the chlorine atom but retains the epoxide. researchgate.net Penitrems C and D, on the other hand, feature a double bond between C-23 and C-24 instead of an epoxide. nih.gov Penitrem B combines the features of being deoxygenated (lacking the epoxide) and de-chlorinated. nih.gov Penitrem F is chlorinated like Penitrem A but lacks a hydroxyl group at C-15. nih.gov Penitrem G introduces a hydroxyl group at the C-19 position. nih.gov

These subtle changes in functional groups can have a significant impact on the molecule's properties. The presence of a chlorine atom, for example, has been linked to higher insecticidal activity in some studies. nih.gov Similarly, the substitution of the C-23/C-24 epoxide with a double bond has been shown to alter the molecule's antiproliferative activity. nih.gov

Table 1: Structural Features of Penitrem Analogues

| Compound | C-6 Substitution | C-23/C-24 Feature | Other Key Features |

|---|---|---|---|

| Penitrem A | Chlorine | Epoxide | |

| Penitrem B | Hydrogen | Double Bond | Lacks C-15 hydroxyl |

| Penitrem C | Hydrogen | Double Bond | |

| Penitrem D | Chlorine | Double Bond | |

| This compound | Hydrogen | Epoxide | |

| Penitrem F | Chlorine | Epoxide | Lacks C-15 hydroxyl |

| Penitrem G | Hydrogen | Epoxide | C-19 Hydroxyl Group |

Synthetic Approaches to this compound and its Analogues

The complex, polycyclic structure of the penitrems presents a formidable challenge to synthetic organic chemists. The development of synthetic routes is crucial for confirming structures, enabling the synthesis of analogues for structure-activity relationship studies, and providing access to these compounds for further biological investigation.

A key challenge in the synthesis of penitrems is the stereocontrolled construction of their intricate core ring systems. Significant progress has been made in the enantiocontrolled synthesis of the B-E rings of this compound. One approach accomplished this construction from 4-iodoindole in 13 steps. rsc.org A critical step in this synthesis was a diastereoselective Tf2NH-catalyzed (2+2)-cycloaddition, which successfully formed the characteristic tetracyclic product containing the cyclobutane (B1203170) ring with a hydroxyl group. rsc.org

Furthermore, the total synthesis of Penitrem D, a closely related analogue, highlights the complexity and strategic planning required. A convergent and stereocontrolled total synthesis of (-)-penitrem D was achieved in a 43-step linear sequence. nih.govnih.gov This synthesis featured the union of fully elaborated eastern and western hemispheres of the molecule and a late-stage, stereoselective construction of the A and F rings. nih.gov These synthetic achievements provide a foundation for accessing other members of the penitrem family, including this compound.

Halogenated Derivatives (e.g., 6-Bromopenitrem B, 6-Bromothis compound)

In addition to the naturally occurring chlorinated analogues like Penitrem A, researchers have explored other halogenated derivatives to probe structure-activity relationships. Among these are 6-Bromopenitrem B and 6-Bromothis compound. researchgate.net These compounds are synthetic or semi-synthetic derivatives where the hydrogen atom at the C-6 position of the indole nucleus is replaced by a bromine atom.

The introduction of a bromine atom at this position has been shown to have a minimal effect on the antiproliferative activity of these compounds against certain human breast cancer cell lines when compared to their non-brominated counterparts, Penitrem B and this compound. nih.gov The study of such halogenated derivatives is important for understanding the electronic and steric requirements for biological activity at this position of the molecule. researchgate.netnih.gov

Biosynthetic Intermediates and Related Indole-Diterpenes (e.g., Paspaline (B1678556), Emindole SB)

The biosynthesis of the complex penitrem structures originates from simpler indole-diterpene precursors. All paspaline-derived indole-diterpenes, including the penitrems, are synthesized from the common intermediate, paspaline. nih.gov Paspaline itself is a hexacyclic compound featuring a tetracyclic diterpene fused to an indole moiety. nih.gov

The biosynthetic pathway diverges after the formation of paspaline, with a series of enzymatic modifications leading to the diverse array of penitrem analogues. nih.gov Emindole SB is another crucial early intermediate in the biosynthesis of many advanced indole diterpenoids, including the penitrems. Both paspaline and emindole SB have been shown to possess biological activity, such as antiproliferative and antimigratory effects, although they are generally less potent than the more complex penitrems like Penitrem A. nih.govnih.gov Understanding the biosynthetic pathway from these precursors is essential for efforts in synthetic biology to produce novel analogues.

Advanced Analytical Methodologies for Penitrem E Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

HPLC-MS/MS is a cornerstone technique in mycotoxin analysis, offering unparalleled sensitivity and selectivity. It combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry, making it ideal for analyzing complex samples.

The development of reliable quantitative methods is essential for assessing the occurrence of Penitrem E in various commodities. A significant advancement in this area was the creation of a simple and rapid HPLC-MS/MS method for the simultaneous quantitative analysis of penitrems A-F in cheese. This research marked the first time that this compound, along with penitrems B, C, D, and F, was quantitatively detected in food samples.

The method utilizes a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the specific mass transition is monitored to ensure accurate quantification and to distinguish it from other co-eluting matrix components. This level of specificity is crucial when dealing with complex food matrices like cheese, nuts, or biological fluids such as serum and urine. The performance of these methods is validated by assessing parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for penitrems | |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion (m/z) | Specific to this compound | |

| Product Ion (m/z) | Specific fragment ion used for quantification (quantifier) | |

| Matrix Example | Cheese, Nuts, Serum, Urine |

Understanding the biotransformation of this compound is key to assessing its toxicokinetics. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for identifying unknown metabolites. While specific studies on this compound metabolism are limited, research on the closely related Penitrem A provides a clear model for the methodology.

In such studies, the parent compound is incubated with liver microsomes to simulate metabolic processes. The resulting mixture is then analyzed by LC-HRMS. HRMS instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with less than 5 ppm error), which allows for the determination of the elemental composition of potential metabolites. By comparing the HRMS data of the incubated sample with a control, researchers can identify new peaks corresponding to metabolites. The structural modifications, such as hydroxylations or epoxidations, can be inferred from the mass shift relative to the parent drug. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, and the resulting fragmentation pattern provides further clues to elucidate their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. While MS techniques provide information about mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule, including connectivity and stereochemistry.

The process of structural elucidation by NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR (¹H and ¹³C): Provides fundamental information about the different types of proton and carbon environments in the molecule and their relative numbers.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the molecular backbone and connecting different fragments of the structure.

For a novel or isolated compound like this compound, NMR is the ultimate method to confirm its proposed structure, ensuring all atoms are correctly placed and verifying its unique three-dimensional shape.

Role of Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry (MS) is fundamental to the characterization of chemical compounds and is used at multiple stages of research. Its primary role is the determination of a compound's molecular weight with high precision. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement that allows for the calculation of a unique elemental formula, a critical first step in identifying an unknown compound or confirming the identity of a known one like this compound.

Beyond molecular weight, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule. When a molecule like this compound is ionized and selected in the mass spectrometer, it can be fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. This fragmentation pattern serves as a "fingerprint" that can be used for identification by comparing it to a known standard or a spectral library. In quantitative studies, these specific fragmentation pathways are used to set up the highly selective MRM transitions mentioned previously.

Other Chromatographic and Spectroscopic Techniques in Penitrem Research

While HPLC-MS/MS is the dominant technique, other methods can play complementary roles in Penitrem research.

Penitrem E As a Research Tool and Model Compound

Use in Neuropharmacological Research Models

Penitrem E's potent effects on the nervous system make it a powerful tool for dissecting complex neurological processes. Researchers utilize this compound to investigate the fundamental mechanisms of neurotransmitter release and the function of specific ion channels.

Studying Neurotransmitter Release Mechanisms

The release of neurotransmitters is a fundamental process in synaptic transmission, involving a series of intricate molecular steps. nih.gov this compound has been instrumental in elucidating these mechanisms by modulating the release of various neurotransmitters.

Studies have shown that penitrem mycotoxins can significantly alter the spontaneous and stimulated release of key amino acid neurotransmitters. For instance, Penitrem A, a closely related compound, has been observed to increase the spontaneous release of glutamate (B1630785), GABA (gamma-aminobutyric acid), and aspartate from cerebrocortical synaptosomes. nih.gov This effect is crucial for understanding the baseline neural activity and the homeostatic mechanisms that regulate it. Conversely, pretreatment with Penitrem A has been found to reduce the stimulated release of these neurotransmitters, suggesting a complex interaction with the machinery of synaptic vesicle fusion. nih.gov

The process of neurotransmitter release is initiated by the influx of calcium ions through voltage-gated channels, which triggers the fusion of synaptic vesicles with the presynaptic membrane. youtube.com This fusion is mediated by a complex of proteins known as SNAREs. youtube.comyoutube.com The ability of penitrem compounds to modulate this process provides a valuable pharmacological tool to probe the roles of different proteins and ions in the synaptic vesicle cycle.

Investigating Ion Channel Function (e.g., BK Channels)

This compound and its analogs are potent and specific blockers of large-conductance Ca2+-activated potassium channels, commonly known as BK channels. researchgate.net These channels are critical in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone. aups.org.auphysiology.org The high affinity and specificity of penitrem compounds for BK channels make them indispensable tools for studying the physiological and pathological roles of these channels.

Research has demonstrated that Penitrem A inhibits BK channels with high potency, with IC50 values in the nanomolar range. nih.govresearchgate.net This inhibition is state-dependent, influenced by intracellular calcium concentrations, which suggests that the toxin interacts with the channel in a specific conformational state. aups.org.au The use of Penitrem A has allowed researchers to differentiate BK channel currents from other potassium currents and to investigate the functional consequences of BK channel blockade in various tissues. researchgate.net For example, in vascular smooth muscle, blocking BK channels with Penitrem A leads to enhanced contraction, highlighting the role of these channels in regulating blood pressure. nih.govresearchgate.net

Applications in Cancer Biology Research (In Vitro Models)

Recent research has explored the potential of fungal secondary metabolites, including compounds from Penicillium species, as anti-cancer agents. In vitro models, which are essential for initial cancer research and drug screening, have been employed to investigate the cytotoxic effects of these compounds. nih.govmdpi.com

Studies utilizing various cancer cell lines have shown that extracts from certain fungi can inhibit cancer cell growth and induce apoptosis (programmed cell death). nih.gov For instance, an endophytic fungus, Penicillium ramusculum, isolated from Withania somnifera, demonstrated significant cytotoxic potential against breast cancer cell lines in a dose-dependent manner. nih.gov While direct studies on this compound's anti-cancer properties are emerging, the broader investigation into Penicillium-derived metabolites suggests a promising area for future research. In vitro assays are crucial for determining the mechanisms of action of these potential therapeutic agents. nih.gov

Role in Understanding Fungal Secondary Metabolite Function and Evolution

Fungal secondary metabolites are a diverse group of compounds that are not essential for growth but play crucial roles in the fungus's interaction with its environment. nih.govnih.govfrontiersin.org These compounds can function in defense, competition with other microorganisms, and communication. nih.govnih.gov The study of penitrem compounds, including this compound, provides insights into the ecological roles and evolutionary pressures that drive the production of such complex molecules.

The genes responsible for the biosynthesis of fungal secondary metabolites are often clustered together in biosynthetic gene clusters (BGCs). nih.gov Understanding the regulation and function of these BGCs is a key area of mycology research. The production of tremorgenic mycotoxins like this compound by certain Penicillium species is believed to confer a competitive advantage, potentially by deterring grazing animals or competing with other microbes. researchgate.net By studying the chemical diversity and biological activity of these compounds, scientists can better understand the evolutionary strategies of fungi. researchgate.net

Development of Animal Models for Fundamental Research (e.g., Tremor Syndrome Models)

The tremorgenic properties of this compound and its analogs have been utilized to develop animal models for studying tremor and other neurological disorders. paradigmchange.me These models are invaluable for investigating the underlying pathophysiology of movement disorders and for the preclinical testing of potential therapies. nih.gov

Ecological Significance and Environmental Research Aspects of Penitrem E Producing Fungi

Fungal Prevalence in Various Environments (Air, Soil, Plant Substrates)

Fungi capable of producing penitrems, particularly species of Penicillium, are ubiquitous and can be isolated from a wide array of environments globally. mdpi.comdartmouth.edu Their prevalence is a testament to their robust dispersal mechanisms and metabolic versatility.

Air: Spores of Penicillium and Aspergillus are common components of the atmospheric mycobiota. scielo.br These airborne propagules are easily dispersed by wind currents, allowing the fungi to colonize new terrestrial and aquatic environments. dartmouth.eduscielo.br Studies analyzing airborne fungal populations consistently identify these genera, with their concentrations varying based on geographical location, season, and meteorological conditions like humidity and temperature. scielo.brresearchgate.net For instance, the concentration of Penicillium spores in the air is often higher during seasons with favorable conditions for growth and sporulation. scielo.br

Soil: Soil is a primary reservoir for a vast diversity of fungi, including Penicillium species. mdpi.comdartmouth.edu In soil ecosystems, these fungi function as saprotrophs, playing a crucial role in the decomposition of organic matter and the recycling of nutrients. britannica.commdpi.com Their filamentous hyphae can penetrate complex soil matrices, breaking down plant litter and other organic debris. mdpi.com The distribution and abundance of penitrem-producing fungi in soil are influenced by factors such as soil type, pH, moisture content, and the presence of organic substrates. mdpi.comdartmouth.edu

Plant Substrates: Penitrem-producing fungi are frequently found in association with plants. nih.gov They can colonize a wide variety of plant-based materials, including pasture grasses, grains (corn, wheat, oats, barley), nuts (pecans, peanuts), and cottonseed. nih.govmdpi.com This association can range from endophytic relationships, where the fungus lives within the plant's tissues, to saprophytic colonization of decaying plant matter. nih.gov The prevalence on these substrates is significant as it represents a primary route for the entry of penitrems into the food chain, affecting grazing animals and potentially humans through contaminated food products. nih.govmdpi.com

Table 1: Prevalence of Penitrem-Producing Fungal Genera in Different Environments

| Environment | Common Genera | Role/Significance | Influencing Factors |

|---|---|---|---|

| Air | Penicillium, Aspergillus | Dispersal and colonization of new habitats | Wind, humidity, temperature, season |

| Soil | Penicillium | Decomposition, nutrient cycling (saprotroph) | Soil type, pH, moisture, organic matter |

| Plant Substrates | Penicillium, Aspergillus | Colonization of living (endophyte) or dead plant matter | Host plant species, crop type, storage conditions |

Influence of Ecological Niches on Secondary Metabolite Profiles

The production of secondary metabolites like Penitrem E by fungi is not constant but is heavily influenced by the specific environmental conditions of their ecological niche. nih.govnih.gov These abiotic factors can trigger or suppress the genetic pathways responsible for mycotoxin biosynthesis, leading to significant variations in the secondary metabolite profile of a single fungal strain. mdpi.com

Research on Penicillium crustosum, a primary producer of penitrems, has identified several key environmental triggers:

Nutrient Availability: The type and concentration of carbon and nitrogen sources are critical factors. mdpi.comnih.gov Glucose has been shown to be a strong inducer of penitrem biosynthesis, while glutamate (B1630785) is a highly favorable nitrogen source. researchgate.netmdpi.com Conversely, the absence of an adequate carbon source can completely inhibit penitrem production. nih.gov

pH and Water Activity: The pH of the growth medium significantly affects penitrem accumulation, with neutral pH levels (around 6.0) promoting maximum production of some penitrems. nih.gov Water activity (aw), a measure of available water, is another crucial parameter; high water activity (e.g., aw 0.992) has been found to support the highest levels of penitrem production. nih.gov

Temperature and Light: Optimal temperatures for penitrem production by P. crustosum have been reported around 20-22°C. mdpi.comnih.gov Incubation in darkness generally favors higher yields of these mycotoxins compared to exposure to light. mdpi.com

Stress Factors: Environmental stressors can modulate secondary metabolism. mdpi.com Oxidative stress, induced by substances like copper sulfate (B86663) (CuSO4), can remarkably stimulate the biosynthesis of all penitrems. researchgate.net In contrast, salt stress, caused by high concentrations of sodium chloride (NaCl), tends to have an inhibitory effect on their production. researchgate.netmdpi.com

The substrate itself constitutes a unique ecological niche. For example, cheese model mediums have been shown to elicit exceptionally high production of the entire penitrem family, highlighting how specific food matrices can create ideal conditions for mycotoxin synthesis. researchgate.netmdpi.com This variability demonstrates that the secondary metabolite profile of a fungus is a dynamic response to its immediate environment.

**Table 2: Influence of Abiotic Factors on Penitrem Production by *Penicillium crustosum***

| Environmental Factor | Effect on Penitrem Production | Specific Findings |

|---|---|---|

| Carbon Source | Stimulatory | Glucose (50 g/L) showed the strongest inducing effect. researchgate.netnih.gov |

| Nitrogen Source | Stimulatory | Glutamate was found to be the most favorable supplement. researchgate.netnih.gov |

| pH | Modulatory | Maximum accumulation of Penitrem A was observed at a neutral pH of 6. nih.gov |

| Water Activity (aw) | Stimulatory | Highest penitrem levels were found at aw 0.992. nih.gov |

| Stress (Oxidative) | Stimulatory | CuSO4-promoted oxidative stress remarkably stimulated biosynthesis. researchgate.net |

| Stress (Salt) | Inhibitory | Elevated concentrations of NaCl showed an inhibitory effect. researchgate.net |

Fungal Interactions and Roles in Ecosystems (e.g., association with plant, insect interactions)

Penitrem-producing fungi are active participants in their ecosystems, engaging in complex interactions with a wide range of organisms. nih.govnih.gov These interactions are often mediated by the secondary metabolites they produce and are fundamental to ecosystem structure and function. researchgate.net

Association with Plants: The relationship between penitrem-producing fungi and plants can be symbiotic or pathogenic. nih.govsarpublication.com As endophytes, these fungi reside within plant tissues, potentially conferring benefits to the host, such as enhanced resistance to biotic and abiotic stresses. nih.gov For example, some endophytic fungi establish a symbiotic relationship with perennial ryegrass, which can be beneficial for agriculture. nih.gov The production of mycotoxins like penitrems may play a role in defending the host plant against herbivores. researchgate.net Fungi also act as saprotrophs, breaking down dead plant material and contributing to nutrient cycling, a fundamental process in terrestrial ecosystems. britannica.comnih.gov

Insect Interactions: The interplay between fungi and insects is diverse, ranging from mutualism to antagonism. nih.gov Fungi can serve as a food source for mycophagous insects. nih.gov Conversely, many fungi, including some Penicillium species, are entomopathogenic, causing disease in insects and thus helping to regulate their populations. nih.gov The secondary metabolites produced by fungi can act as attractants, repellents, or toxins to insects. researchgate.net Insects can also serve as vectors, aiding in the dispersal of fungal spores to new locations. dartmouth.edu The production of penitrems may serve as a chemical defense mechanism for the fungus against insect consumption.

Future Directions and Emerging Research Avenues for Penitrem E

Further Elucidation of Biosynthetic Pathways and Genetic Regulation

Understanding the complete biosynthetic pathway of Penitrem E and its genetic regulation is a critical area for future research. This compound is a dechloro-penitrem A, and its biosynthesis is linked to the pathways producing other penitrems and related indole-diterpenes nih.govnih.gov. Studies have identified gene clusters involved in the biosynthesis of penitrems in species like Penicillium crustosum and Penicillium simplicissimum researchgate.netnih.gov. For instance, the ptm gene cluster in P. simplicissimum contains genes essential for paxilline (B40905) biosynthesis and additional genes specific to penitrem production researchgate.net. Targeted deletion of genes like penP in P. crustosum has been shown to abolish the synthesis of penitrems A, B, D, E, and F, leading to the accumulation of intermediates like paspaline (B1678556) nih.gov.

Research has begun to dissect the enzymatic steps involved, such as the prenylation-initiated cationic cyclization catalyzed by PtmE, which constructs the bicyclo[3.2.0]heptane skeleton researchgate.net. Oxidative processes catalyzed by enzymes like PtmK and PtmU are also crucial for forming the unique tricyclic penitrem skeleton researchgate.net. However, the precise roles of all genes within the identified clusters and the intricate regulatory mechanisms that govern their expression in response to environmental factors (such as media composition, temperature, pH, and stress) require further investigation mdpi.comfrontiersin.org. Techniques like genome mining and heterologous reconstitution systems, as demonstrated in Aspergillus oryzae, are valuable tools for unraveling these complex pathways researchgate.net. Further research is needed to fully characterize the function of each enzyme and regulatory element involved in this compound biosynthesis.

Comprehensive Structural Biology of this compound-Target Interactions

Elucidating the detailed structural biology of how this compound interacts with its biological targets is essential for understanding its mechanism of action at a molecular level. Penitrem A, a chlorinated analog of this compound, is known to interfere with neurotransmitter function, particularly by antagonizing high-conductance Ca²⁺-activated potassium channels wikipedia.org. Given the structural similarity between this compound and Penitrem A, it is likely that this compound shares some of these targets, although with potentially different affinities or effects due to the absence of the chlorine atom nih.gov.

Future research should focus on employing advanced structural biology techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) to determine the three-dimensional structures of this compound in complex with its target proteins researchcorridor.org. These studies can reveal the specific binding sites, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced in the target protein upon binding researchcorridor.org. Computational approaches like molecular docking and molecular dynamics simulations can complement experimental structural data to provide insights into binding affinities and dynamics researchcorridor.org. Understanding these interactions at an atomic level can provide a foundation for designing probes or inhibitors and offer insights into the function of the target proteins themselves acs.org.

Discovery of Novel Biological Activities and Pharmacological Potential (excluding clinical applications)

Beyond its known tremorgenic effects, exploring novel biological activities and the pharmacological potential of this compound (excluding clinical applications) is a promising area. While this compound is recognized for causing tremors, it has also been evaluated for other activities. Penitrem A, B, and E have been screened for anti-cancer activity, with Penitrem B showing selective activity against leukemia cells mdpi.com. Penitrem A, B, C, D, and F have demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in mammary cancer cells mdpi.comresearchgate.net. Penitrem A, B, C, D, and F have also shown insecticidal activity researchgate.net. This compound itself was shown to be tremorgenic in mice, albeit with lower activity than Penitrem A nih.gov.

Future research could involve high-throughput screening of this compound against a wider range of biological targets and cellular pathways to identify previously undiscovered activities mdpi.com. This could include exploring its effects on other ion channels, receptors, enzymes, or cellular processes relevant to various biological phenomena (excluding therapeutic or clinical uses). Investigating its potential as a tool for studying specific biological pathways or as a lead compound for developing non-clinical research reagents falls within this scope. Studies on related indole-diterpenes have revealed diverse bioactivities, suggesting the potential for this compound to possess other interesting properties mdpi.com.

Development of New Research Probes and Advanced Pharmacological Tools

The unique structure and biological activity of this compound make it a potential candidate for the development of novel research probes and advanced pharmacological tools. Highly specific ligands, whether agonists or antagonists, are invaluable for dissecting the roles of their target proteins in complex biological systems acs.org.

Future efforts could focus on chemically modifying this compound to create derivatives with enhanced specificity or altered activity profiles for particular targets. This could involve structure-activity relationship studies to identify key functional groups responsible for specific interactions mdpi.com. The development of labeled this compound analogs (e.g., fluorescent or radioactive labels) could facilitate the visualization and tracking of its distribution in biological samples and its binding to target molecules ontosight.ai. Such probes would be powerful tools for studying target localization, receptor occupancy, and cellular uptake mechanisms. Furthermore, this compound or its derivatives could serve as scaffolds for the design of optogenetic tools or other advanced probes that allow for precise temporal and spatial control of target protein activity in research settings.

Q & A

Q. What are the primary analytical methods for identifying and characterizing Penitrem E in fungal extracts?

this compound can be identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect its molecular ion ([M+H]+ m/z 634.2) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing this compound from analogs like Penitrem A or Shearinine D. Researchers should cross-reference spectral data with published libraries and validate findings using heterologous expression systems to confirm biosynthetic origins .

Q. How should researchers design initial toxicity assays for this compound?

Toxicity screening should follow standardized cell viability assays (e.g., MTT or resazurin-based protocols) using relevant cell lines. For neurotoxicity, prioritize neuronal cell models (e.g., SH-SY5Y) and measure intracellular calcium flux or potassium channel activity, as this compound is hypothesized to modulate BK channels . Dose-response curves (0–50 µM range) and IC50 calculations are essential, with comparisons to Penitrem A (IC50 ~22.6 µM in MDA-MB-231 cells) to assess relative potency .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to its tremorgenic and cytotoxic properties, researchers must:

- Use fume hoods and PPE (nitrile gloves, respirators) to avoid inhalation or dermal exposure .

- Store this compound at -20°C in sealed, labeled containers to prevent degradation .

- Decontaminate spills with 10% ethanol and dispose of waste via authorized hazardous landfills .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Discrepancies in IC50 values or mechanism-of-action claims (e.g., BK channel antagonism vs. glutamate release stimulation) may arise from differences in assay conditions or cell models. To resolve these:

- Replicate experiments using standardized protocols (e.g., consistent serum concentrations, passage numbers).

- Employ orthogonal assays (e.g., patch-clamp electrophysiology for channel activity, HPLC for neurotransmitter quantification) .

- Perform meta-analyses of published data to identify confounding variables, such as this compound’s solubility limitations in aqueous buffers .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

Heterologous reconstitution in Aspergillus oryzae has been successful for related penitrem analogs. Key steps include:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR requires systematic modifications to this compound’s core structure:

- Synthesize derivatives via semi-synthesis (e.g., methylation at C25) and compare cytotoxicity profiles .

- Use molecular docking to predict interactions with BK channels or other targets, guided by crystallographic data of homologous proteins .

- Validate findings in 3D tumor spheroids or in vivo models to assess tissue penetration and efficacy .

Methodological Frameworks

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the PICO framework:

- P opulation: Specific cell lines or animal models (e.g., MDA-MB-231 for breast cancer).

- I ntervention: this compound treatment (dose, duration).

- C omparison: Controls (untreated cells) or analogs (Penitrem A).

- O utcome: Metrics like IC50, apoptosis rate, or ion channel inhibition . Additionally, adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions with high translational potential .

Data Analysis & Validation

Q. How should researchers address this compound’s poor aqueous solubility in pharmacological assays?

- Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .

- Compare results across solvent systems (e.g., ethanol vs. DMF) to rule out solvent artifacts .

- Employ lipid-based nanocarriers or cyclodextrin complexes to enhance bioavailability in in vivo studies .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50 values .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize biological significance .

Ethical & Ecological Considerations

Q. What are the ecological implications of this compound contamination in laboratory waste?

this compound exhibits high water/soil persistence and must be disposed of via incineration or chemical degradation (e.g., ozonation) to prevent environmental accumulation . Researchers should implement a waste hierarchy: reduce usage via microscale assays, reuse solvents, and recycle containers where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.